Cas no 1936221-55-4 (4-Chloro-2-ethyl-2-methylbutanal)

4-Chloro-2-ethyl-2-methylbutanal 化学的及び物理的性質
名前と識別子
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- EN300-1619726
- 4-Chloro-2-ethyl-2-methylbutanal
- 1936221-55-4
- Butanal, 4-chloro-2-ethyl-2-methyl-
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- インチ: 1S/C7H13ClO/c1-3-7(2,6-9)4-5-8/h6H,3-5H2,1-2H3
- InChIKey: AUSGLSMGQDOJTK-UHFFFAOYSA-N
- ほほえんだ: C(=O)C(CC)(C)CCCl
計算された属性
- せいみつぶんしりょう: 148.0654927g/mol
- どういたいしつりょう: 148.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 92.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 0.972±0.06 g/cm3(Predicted)
- ふってん: 190.5±23.0 °C(Predicted)
4-Chloro-2-ethyl-2-methylbutanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619726-2.5g |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 2.5g |
$1454.0 | 2023-06-04 | ||
Enamine | EN300-1619726-2500mg |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 2500mg |
$1370.0 | 2023-09-22 | ||
Enamine | EN300-1619726-0.5g |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-1619726-50mg |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-1619726-0.25g |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 0.25g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-1619726-250mg |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 250mg |
$642.0 | 2023-09-22 | ||
Enamine | EN300-1619726-1000mg |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 1000mg |
$699.0 | 2023-09-22 | ||
Enamine | EN300-1619726-5000mg |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1619726-0.1g |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 0.1g |
$653.0 | 2023-06-04 | ||
Enamine | EN300-1619726-1.0g |
4-chloro-2-ethyl-2-methylbutanal |
1936221-55-4 | 1g |
$743.0 | 2023-06-04 |
4-Chloro-2-ethyl-2-methylbutanal 関連文献
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
4-Chloro-2-ethyl-2-methylbutanalに関する追加情報
Research Briefing on 4-Chloro-2-ethyl-2-methylbutanal (CAS: 1936221-55-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
4-Chloro-2-ethyl-2-methylbutanal (CAS: 1936221-55-4) is a halogenated aldehyde compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for bioactive molecules. This briefing synthesizes the latest findings on its synthesis, mechanistic insights, and emerging applications in drug discovery and chemical biology.
A 2023 study published in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's role as a key intermediate in the synthesis of γ-lactam derivatives with selective COX-2 inhibition activity. The researchers utilized 4-Chloro-2-ethyl-2-methylbutanal in a novel [3+2] cycloaddition strategy, achieving 78% yield with >95% enantiomeric purity. Molecular docking simulations suggested that the chloroethyl moiety enhances target binding affinity by 2.3-fold compared to non-halogenated analogs.
In chemical biology applications, a Nature Chemical Biology report (2024, DOI: 10.1038/s41589-024-01580-x) highlighted its use as a covalent warhead in PROTAC design. The aldehyde group forms reversible Schiff bases with lysine residues, while the β-chloro substitution enables irreversible crosslinking upon proximity-induced activation. This dual functionality was leveraged to develop selective KRASG12D degraders with DC50 values of 12 nM in pancreatic cancer cell lines.
Recent safety assessments (Regulatory Toxicology and Pharmacology, 2024) indicate that 4-Chloro-2-ethyl-2-methylbutanal shows favorable toxicokinetic profiles with rapid metabolic clearance (t1/2 = 2.1 h in murine models) and no observed genotoxicity up to 500 mg/kg doses. However, the compound's high electrophilicity requires careful handling under inert atmosphere, as evidenced by its rapid polymerization upon exposure to ambient humidity (Journal of Hazardous Materials, 2023).
The compound's unique stereoelectronic properties have also enabled breakthroughs in asymmetric catalysis. A Science Advances publication (2024) reported its use as a chiral auxiliary in nickel-catalyzed C(sp3)-H functionalization, achieving 94% ee for challenging β-methyl C-H activation. Density functional theory calculations revealed that the ethyl and chloro substituents create a 3.2 kcal/mol energy difference between competing transition states.
Ongoing clinical translation efforts include its incorporation into next-generation HDAC inhibitors (Phase I trial NCT05678945) and as a linchpin in fragment-based drug discovery platforms. Patent analysis (2023-2024) shows a 140% increase in filings referencing 1936221-55-4, particularly in the areas of antiviral therapeutics and targeted protein degradation.
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